molecular formula C9H8INO3 B2360896 3-Acetamido-5-iodobenzoic acid CAS No. 423728-95-4

3-Acetamido-5-iodobenzoic acid

Cat. No.: B2360896
CAS No.: 423728-95-4
M. Wt: 305.071
InChI Key: OCEUVPIRQLSTRN-UHFFFAOYSA-N
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Description

3-Acetamido-5-iodobenzoic acid is an organic compound that belongs to the class of iodobenzoic acids It consists of a benzene ring substituted with an acetamido group at the 3-position and an iodine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamido-5-iodobenzoic acid typically involves the iodination of 3-acetamidobenzoic acid. One common method is the reaction of 3-acetamidobenzoic acid with iodine monochloride (ICl) in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure selective iodination at the 5-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Acetamido-5-iodobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodine substituent to other functional groups.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups at the 5-position.

Scientific Research Applications

3-Acetamido-5-iodobenzoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in biochemical studies to investigate the effects of iodine-containing compounds on biological systems.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-acetamido-5-iodobenzoic acid involves its interaction with molecular targets and pathways. The acetamido group can participate in hydrogen bonding and other interactions, while the iodine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and cellular processes, making the compound useful in research and potential therapeutic applications.

Comparison with Similar Compounds

    3-Iodobenzoic acid: Similar structure but lacks the acetamido group.

    5-Iodobenzoic acid: Iodine substitution at a different position.

    3-Acetamidobenzoic acid: Lacks the iodine substituent.

Uniqueness: 3-Acetamido-5-iodobenzoic acid is unique due to the presence of both the acetamido and iodine substituents, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds.

Properties

IUPAC Name

3-acetamido-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8INO3/c1-5(12)11-8-3-6(9(13)14)2-7(10)4-8/h2-4H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEUVPIRQLSTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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